12,13-dihydroxyfumitremorgin C
Overview
Description
12,13-Dihydroxyfumitremorgin C: is a naturally occurring indole alkaloid derived from the marine-derived fungus Pseudallescheria sp. and Aspergillus fumigatus . This compound is part of the diketopiperazine family and exhibits significant biological activities, including antibacterial and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 12,13-dihydroxyfumitremorgin C involves the isolation from marine-derived fungi. The fungal strain is cultured, and the compound is extracted and purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) . The absolute stereostructures of the compound are elucidated based on chemical and physicochemical evidence .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from marine fungi .
Chemical Reactions Analysis
Types of Reactions: 12,13-Dihydroxyfumitremorgin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: 12,13-Dihydroxyfumitremorgin C is used as a model compound in the study of indole alkaloids and their chemical properties .
Biology: The compound exhibits antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and multidrug-resistant S. aureus (MDRSA) .
Medicine: Research has shown that this compound has cytotoxic properties, making it a potential candidate for anticancer drug development .
Industry: While industrial applications are limited, the compound’s antibacterial properties suggest potential use in developing antimicrobial agents .
Mechanism of Action
The exact mechanism of action of 12,13-dihydroxyfumitremorgin C is not fully understood. it is known to exert cytotoxic effects by interfering with cellular processes in bacteria and cancer cells . The compound targets specific molecular pathways, leading to cell death .
Comparison with Similar Compounds
Fumitremorgin C: A closely related compound with similar biological activities.
Tryprostatins: These compounds share structural similarities and are derived from the same fungal sources.
Spirotryprostatins: Another group of related compounds with comparable biological properties.
Uniqueness: 12,13-Dihydroxyfumitremorgin C is unique due to its specific hydroxylation at positions 12 and 13, which contributes to its distinct biological activities .
Properties
IUPAC Name |
(1R,2S,12S,15S)-1,2-dihydroxy-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-11(2)9-16-18-17(13-7-6-12(30-3)10-14(13)23-18)19(26)22(29)21(28)24-8-4-5-15(24)20(27)25(16)22/h6-7,9-10,15-16,19,23,26,29H,4-5,8H2,1-3H3/t15-,16-,19-,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRCQUGNAGVIB-FWJAZRMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(C(C3(N1C(=O)C4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C2=C([C@@H]([C@@]3(N1C(=O)[C@@H]4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305297 | |
Record name | 12,13-Dihydroxyfumitremorgin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111427-99-7 | |
Record name | 12,13-Dihydroxyfumitremorgin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111427-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12,13-Dihydroxyfumitremorgin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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